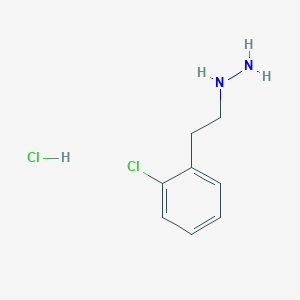

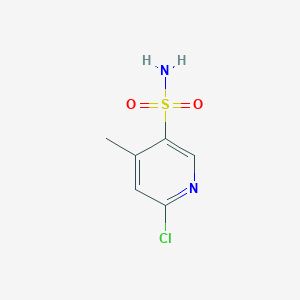

![molecular formula C20H16Cl2N6OS B2528050 N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941911-60-0](/img/structure/B2528050.png)

N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" is a complex molecule that appears to be related to a class of compounds that have been synthesized for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, which can provide insight into the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the first paper, involves the use of N-aryl-2-chloroacetamides as electrophilic building blocks to form ring-annulated thiazolo[3,2-a]pyrimidinone products . This process typically includes the elimination of a by-product, such as aniline or 2-aminobenzothiazole, and yields the desired products in acceptable amounts. The synthesis route for the title compound likely follows a similar pathway, utilizing chloroacetamide groups and electrophilic aromatic substitution reactions to build the complex triazolopyrimidinyl scaffold.

Molecular Structure Analysis

The molecular structure of compounds in this class is confirmed through analytical and spectral studies, including single-crystal X-ray data . These techniques would be essential in determining the precise structure of "N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide," ensuring that the desired product has been synthesized and that its molecular conformation is accurately understood.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are characterized by the formation of heterocyclic rings and the introduction of various substituents, which can significantly alter the compound's biological activity . The specific reactions for the compound would likely involve the formation of a triazolopyrimidinyl ring system, followed by the introduction of chlorobenzyl groups. These steps are crucial for achieving the desired selectivity and potency in biological assays.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their molecular structure. The presence of chlorobenzyl groups and a triazolopyrimidinyl core suggests that the compound would exhibit certain lipophilic characteristics, which could affect its solubility and stability. The exact properties would need to be determined through empirical testing, including solubility tests, melting point determination, and stability studies under various conditions.

Aplicaciones Científicas De Investigación

Antiasthmatic Applications

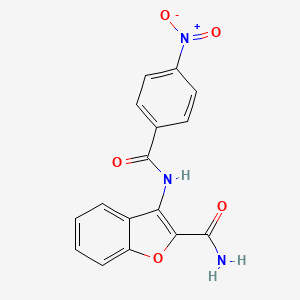

Compounds related to triazolo[4,5-d]pyrimidines, such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have shown promise as mediator release inhibitors, indicating potential antiasthmatic properties. These compounds were synthesized through a series of reactions starting from arylamidines and were identified to inhibit mediator release in the human basophil histamine release assay (Medwid et al., 1990).

Insecticidal Applications

New heterocycles incorporating a thiadiazole moiety, synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been explored for their insecticidal activities against the cotton leafworm, Spodoptera littoralis. Such compounds, potentially including triazolo[4,5-d]pyrimidines, highlight the versatility of these molecules in developing new insecticides (Fadda et al., 2017).

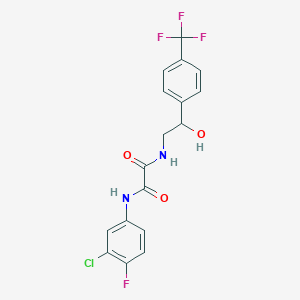

Antitumor and Antimicrobial Applications

The synthesis of N-arylpyrazole-containing enaminones and their conversion into various heterocycles, including triazolo[4,5-d]pyrimidines, has been reported. These compounds demonstrated significant cytotoxic effects against human breast and liver carcinoma cell lines, indicating their potential as antitumor agents. Additionally, their antimicrobial activities were evaluated, showcasing the broad-spectrum utility of these molecules (Riyadh, 2011).

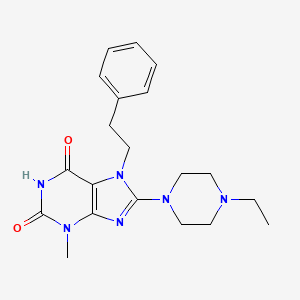

Antimalarial Effects

The synthesis of triazolo[1,5-a]pyrimidine derivatives and their evaluation as antimalarial agents against Plasmodium berghei in mice have been explored. This research underscores the potential application of triazolo[4,5-d]pyrimidines and related compounds in developing novel antimalarial therapies (Werbel et al., 1973).

Propiedades

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N6OS/c21-15-7-5-13(6-8-15)10-28-19-18(26-27-28)20(25-12-24-19)30-11-17(29)23-9-14-3-1-2-4-16(14)22/h1-8,12H,9-11H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJSWKFCOVITGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azaspiro[2.5]octane-7-carboxylic acid;hydrochloride](/img/structure/B2527967.png)

![5-((3-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2527968.png)

![N-[2-(4-chlorophenyl)ethyl]-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2527975.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2527980.png)

![3-(4-Chlorophenyl)-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2527981.png)